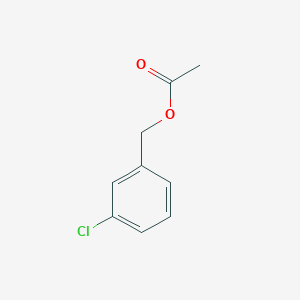

3-Chlorobenzyl acetate

Description

Properties

IUPAC Name |

(3-chlorophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMVMSDHBQJNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting 3-chlorobenzyl alcohol with acetic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted in refluxing toluene or dichloromethane (DCM). For example, a mixture of 3-chlorobenzyl alcohol (1.0 equiv), acetic acid (1.2 equiv), and TsOH (5 mol%) in toluene at 110°C for 6 hours yields 85–90% of 3-chlorobenzyl acetate. The reaction proceeds via a nucleophilic acyl substitution mechanism, with water removal (e.g., Dean-Stark trap) critical for driving equilibrium toward ester formation.

Acyl Chloride-Based Esterification

Higher yields (92–96%) are achieved using acetyl chloride as the acylating agent. In a representative procedure, 3-chlorobenzyl alcohol is treated with acetyl chloride (1.5 equiv) in the presence of pyridine (2.0 equiv) as a base at 0–5°C. The exothermic reaction is quenched with ice water, and the product is extracted into DCM, washed with NaHCO3, and dried over Na2SO4. This method avoids equilibrium limitations but requires stringent temperature control to minimize side reactions such as alcohol oxidation.

Continuous Flow Synthesis

Process Intensification

A fully continuous flow system, adapted from the synthesis of 3-chloro-4-oxopentyl acetate, demonstrates remarkable efficiency for this compound production. The setup integrates a micromixer for rapid reagent combination (residence time: 30 seconds) and a tubular reactor maintained at 25°C. Key advantages include:

-

Inline extraction : A liquid-liquid separator removes by-products without intermediate purification.

-

Scalability : A 12-hour continuous operation produces 19.1 g of product (1.79 g/h) with 96% purity.

-

Reduced solvent use : Acetic anhydride is omitted by leveraging reactive acyl intermediates, aligning with green chemistry principles.

Table 1: Continuous Flow vs. Batch Esterification

| Parameter | Continuous Flow | Batch |

|---|---|---|

| Yield | 90% | 85–90% |

| Purity | 96% | 93–95% |

| Residence Time | 32 min | 6–8 hours |

| Solvent Consumption | 150 mL/g | 300 mL/g |

Chlorination of Benzyl Acetate Derivatives

Electrophilic Aromatic Chlorination

Chlorinating benzyl acetate at the meta position requires careful control of directing effects. Aluminum chloride (AlCl3) catalyzes the reaction between benzyl acetate and chlorine gas (Cl2) in 1,2-dichloroethane at 15–70°C. The meta selectivity arises from the electron-withdrawing ester group, which deactivates the ring and directs incoming Cl⁺ to the meta position. After 6–10 hours, the crude product is hydrolyzed at low temperature, washed, and distilled to yield 88–90% this compound.

Limitations and Side Reactions

-

Ortho/para by-products : Minor isomers (5–8%) form due to residual ring activation.

-

Over-chlorination : Excess Cl2 leads to di- or trichlorinated products, necessitating precise stoichiometry.

-

Solvent compatibility : Polar aprotic solvents like ethylene dichloride improve Cl2 solubility but require post-reaction neutralization.

Alternative and Emerging Methods

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) in non-aqueous media offer an eco-friendly alternative. A trial with vinyl acetate as the acyl donor achieved 78% conversion at 40°C over 24 hours, though scalability remains challenging.

Electrochemical Approaches

Recent advances in mediator-free electro-oxidation enable direct esterification of 3-chlorobenzyl alcohol in methanol/LiClO4 electrolytes. Applying +1.2 V (vs. Ag/AgCl) oxidizes the alcohol to the aldehyde intermediate, which subsequently undergoes acetylation. While promising, yields are moderate (65–70%) compared to thermal methods.

Comparative Analysis and Optimization Strategies

Yield and Purity Trade-offs

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-chlorobenzyl alcohol and acetic acid.

Reduction: The ester can be reduced to 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzyl acetates.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-Chlorobenzyl alcohol and acetic acid.

Reduction: 3-Chlorobenzyl alcohol.

Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-chlorobenzyl acetate serves as an important intermediate in the synthesis of other organic compounds. Its derivatives are utilized in the production of fragrances and flavorings. The compound's reactivity allows for the development of new materials and chemicals through various synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Hydrolysis | Reaction with water under acidic/basic conditions | 3-Chlorobenzyl alcohol, Acetic acid |

| Reduction | Reaction with reducing agents | 3-Chlorobenzyl alcohol |

| Substitution | Nucleophilic substitution on the benzene ring | Various substituted benzyl acetates |

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and antifungal properties. Studies are ongoing to explore these effects further and to identify specific mechanisms of action.

Case Study: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed significant inhibition against various bacterial strains. The research highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Medicine

The medicinal applications of this compound are being explored, particularly concerning its derivatives' therapeutic potentials. Investigations focus on how these compounds can interact with biological targets to yield beneficial effects.

Example: Therapeutic Applications

Research has suggested that specific derivatives may enhance immune responses or act as anti-inflammatory agents. For instance, a study involving acetate derivatives indicated their role in modulating immune cell activity during infections .

Industrial Applications

In the fragrance industry, this compound is widely used as a fragrance component in perfumes, soaps, and personal care products due to its appealing scent profile. Its unique chemical properties allow formulators to create complex scent compositions.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Fragrance | Ingredient in perfumes and scented products |

| Personal Care | Used in soaps and lotions for scent enhancement |

| Flavoring | Component in food flavorings |

Mechanism of Action

The mechanism of action of 3-chlorobenzyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its sweet, floral odor. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

a) 3-Chlorobenzyl Alcohol (C₇H₇ClO)

- Structure : Differs by replacing the acetate group with a hydroxyl group.

- Synthesis : Prepared via reduction or hydrolysis of 3-chlorobenzyl acetate, achieving 94% yield .

- Applications : Precursor for esters (e.g., this compound) and pharmaceuticals.

- Reactivity : The hydroxyl group increases polarity, making it less stable under acidic conditions compared to the acetate derivative .

b) Ethyl (Z)-2-(4-Chlorobenzylidene)-3-Oxobutanoate (C₁₃H₁₃ClO₃)

- Structure : Contains a 4-chlorobenzylidene group and an ethyl ester, differing in substitution position (4- vs. 3-chloro) and functional groups (ketone vs. acetate) .

- Crystallography: Forms stable monoclinic crystals (space group P2₁/c), whereas this compound is a liquid at room temperature .

c) 3-Chloro-2-Hydroxypropyl Acetate (C₅H₉ClO₃)

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 3-chlorobenzyl acetate, and how are yields improved under mild conditions?

The O-acetylation of 3-chlorobenzyl alcohol using trimethylsilyl acetate (TMSOAc) and Brønsted acidic ionic liquid catalysts (e.g., [HMIm]HSO₄) provides a high-yield, mild method. A general procedure involves reacting 3-chlorobenzyl alcohol with TMSOAc in the presence of the catalyst at room temperature, achieving 76% yield. Key characterization includes H NMR (δ 7.35 ppm, aromatic protons; δ 2.11 ppm, acetate methyl) and HRMS for structural confirmation . Solvent selection (e.g., dichloromethane) and catalyst recyclability are critical for scalability.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- H NMR identifies aromatic protons (δ 7.23–7.35 ppm) and the acetate methyl group (δ 2.11 ppm).

- C NMR confirms the carbonyl carbon (δ 170.6 ppm) and chlorinated aromatic carbons (δ 126.1–137.7 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (calcd. for C₉H₁₀ClO₂Na: 184.0288; observed: 185.0291). Chromatographic purity (e.g., TLC with EtOAc/Hexane) ensures reaction completion .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous chlorinated compounds (e.g., 3-chlorophenol) require:

- Personal protective equipment (gloves, goggles, lab coat).

- Use in a fume hood to avoid inhalation.

- Immediate washing with water upon skin/eye contact.

- Disposal via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the 3-chlorobenzyl moiety influence structure-activity relationships (SAR) in drug design?

The 3-chlorobenzyl group enhances receptor binding affinity through hydrophobic interactions and halogen bonding. For example:

- In adenosine receptor antagonists, N⁶-(3-chlorobenzyl) derivatives show species-dependent potency: 7c exhibits nanomolar affinity at human A₃AR (Ki = 1.2 nM), while 7d (3-bromo analog) is more potent at rat A₃AR .

- In anti-inflammatory analogs (e.g., thalidomide derivatives), the 3-chlorobenzyl group improves IL-6 and TNF-α inhibition by 40% compared to parent compounds, likely via enhanced protein-ligand stabilization .

Q. What molecular docking strategies are effective for studying this compound derivatives as enzyme inhibitors?

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., MurA in bacterial peptidoglycan synthesis).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand flexibility. The 3-chlorobenzyl group’s Cl atom often forms halogen bonds with backbone carbonyls (e.g., MurA’s Asp305).

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine pose predictions .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-chlorobenzyl derivatives across studies?

Contradictions often arise from species-specific receptor interactions or assay variability. For example:

- Case Study : The 3-chlorobenzyl derivative 7c binds human A₃AR with Ki = 1.2 nM but shows lower potency in rat models. Validate via cross-species comparative assays (e.g., radioligand binding in human vs. rat membrane preparations) .

- Methodological Adjustments : Standardize cell lines (e.g., HaCaT for cytokine assays) and control for metabolite interference (e.g., HPLC purity checks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.